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  • Product: 8-hydroxy-1,7-naphthyridine-2-carboxylic acid
  • CAS: 2260937-57-1

Core Science & Biosynthesis

Foundational

synthesis and characterization of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the Naph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Naphthyridine Scaffold

The 1,7-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms create unique electronic and hydrogen-bonding properties, making it an ideal core for designing molecules that can interact with biological targets such as enzymes and nucleic acids.[1][2] Derivatives of the broader naphthyridine family have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1] This guide focuses on a specific, high-value derivative: 8-hydroxy-1,7-naphthyridine-2-carboxylic acid. The introduction of an 8-hydroxy group, analogous to the well-known 8-hydroxyquinoline structure, imparts potent metal-chelating capabilities, a feature often linked to antimicrobial and anticancer activities.[3][4] The 2-carboxylic acid moiety provides a crucial handle for further chemical modification, enabling the development of compound libraries for drug discovery.

This document serves as a comprehensive technical guide for the rational synthesis, purification, and detailed characterization of this target compound, providing both the theoretical basis and practical, field-tested protocols for its successful preparation and validation.

Part 1: Retrosynthetic Analysis and Strategic Synthesis Plan

The synthesis of substituted naphthyridines is most effectively approached through a convergent strategy that builds the second ring onto a pre-functionalized pyridine core. The Friedländer annulation is a classic and highly effective method for this transformation, involving the condensation of an o-aminoaromatic aldehyde with a compound containing an activated α-methylene group.[5][6][7]

Our retrosynthetic analysis of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid identifies 3-amino-2-hydroxypyridine-4-carbaldehyde and an pyruvate equivalent (such as pyruvic acid or ethyl pyruvate) as the key precursors for the Friedländer condensation. The primary challenge lies in the synthesis of the highly functionalized and electronically-rich aminopyridine aldehyde.

G Target 8-hydroxy-1,7-naphthyridine-2-carboxylic acid Friedlander Friedländer Annulation Target->Friedlander Disconnection Precursor1 3-Amino-2-hydroxypyridine-4-carbaldehyde Friedlander->Precursor1 Precursor2 Pyruvic Acid / Ester Friedlander->Precursor2 Formylation Vilsmeier-Haack or equivalent formylation Precursor1->Formylation Retrosynthesis Aminopyridine 2-Amino-6-hydroxypyridine Formylation->Aminopyridine G cluster_0 Step 2: Formylation cluster_1 Step 3: Friedländer Annulation & Saponification A 2-Amino-6-hydroxypyridine C Heat (80-90°C) A->C B Vilsmeier Reagent (POCl3/DMF) B->C D Aqueous Work-up (Neutralization) C->D E 3-Amino-2-hydroxypyridine-4-carbaldehyde D->E H Reflux E->H To Step 3 F Ethyl Pyruvate F->H G Base Catalyst (e.g., KOH in EtOH) G->H I Saponification (NaOH) H->I J Acidification (HCl) I->J K 8-hydroxy-1,7-naphthyridine-2-carboxylic acid J->K G cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Final Validation Start Synthesized Product MP Melting Point Start->MP TLC TLC Analysis Start->TLC NMR NMR Spectroscopy (¹H, ¹³C, COSY) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS IR FT-IR Spectroscopy MS->IR Purity Purity Assessment (e.g., HPLC) IR->Purity Final Confirmed Structure & Purity Purity->Final G Core 8-hydroxy-1,7-naphthyridine-2-carboxylic acid Feature1 8-Hydroxy Group (Metal Chelation) Core->Feature1 Feature2 1,7-Naphthyridine Core (Scaffold / Bioisostere) Core->Feature2 Feature3 2-Carboxylic Acid (Synthetic Handle) Core->Feature3 Activity1 Metalloenzyme Inhibition (e.g., Anti-bacterial, Anti-viral) Feature1->Activity1 Activity2 DNA Intercalation / Topoisomerase Inhibition (e.g., Anti-cancer) Feature2->Activity2 Activity3 Library Synthesis for SAR Studies Feature3->Activity3

Sources

Exploratory

Technical Guide: 8-Hydroxy-1,7-Naphthyridine-2-Carboxylic Acid as a Heterocyclic Building Block

The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid . [1] Executive Summary 8-Hydroxy-1,7-naphthyri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid .

[1]

Executive Summary

8-Hydroxy-1,7-naphthyridine-2-carboxylic acid (CAS: 2260937-57-1) represents a "privileged scaffold" in modern drug discovery, particularly for metalloenzyme inhibition. Structurally, it combines the electron-deficient 1,7-naphthyridine core with a bidentate chelating motif (N1/C2-COOH) and a secondary polar handle (C8-OH/C8-Oxo). This specific substitution pattern makes it an ideal bioisostere for the classic 8-hydroxyquinoline and 1,8-naphthyridine scaffolds used in HIV integrase inhibitors and HIF prolyl hydroxylase (HIF-PH) stabilizers.

Structural Analysis & Pharmacophore Logic

The molecule exists in a tautomeric equilibrium between the 8-hydroxy (enol) and 1,7-naphthyridin-8(7H)-one (keto) forms. In solution, the keto-tautomer often predominates, presenting a hydrogen bond donor/acceptor motif essential for active site recognition.

Chelation Geometry

The 2-carboxylic acid and the N1 nitrogen form a planar, tridentate-capable binding site (if the acid is deprotonated).[1] However, the primary medicinal utility often arises from the 8-hydroxy-N7 motif (similar to 8-hydroxyquinoline) or the 2-carboxylate-N1 motif, depending on the target metal center (Fe²⁺, Mg²⁺, Mn²⁺).

  • HIF-PH Inhibition: The 2-carboxylate binds the active site Arginine (Arg383 in PHD2), while the N1 and carboxylate oxygen chelate the active site Fe²⁺.[1] The 8-hydroxy group provides additional hydrogen bonding or water-bridging networks.[1]

  • Bioisosterism: It serves as a 7-aza-analogue of the quinoline-2-carboxylic acid core, offering lower lipophilicity (LogP ~1.2 vs 2.5 for quinoline) and improved aqueous solubility due to the extra nitrogen.[1]

Synthetic Accessibility

The synthesis of 1,7-naphthyridines is historically more challenging than the 1,8-isomers (Nalidixic acid series).[2] The most robust route to the 8-hydroxy-2-carboxy core involves a modified Friedländer Condensation or a Gould-Jacobs type cyclization.[1]

Rational Synthetic Pathway

A scalable approach utilizes 3-amino-2-pyridinecarboxylic acid derivatives.[1]

Step 1: Precursor Preparation Starting material: 3-aminopyridine-N-oxide .[1] Reaction: Reissert-Henze reaction with cyanide to install the C2-carbonitrile, followed by hydrolysis to the amide/acid.[1]

Step 2: Ring Construction (Gould-Jacobs Protocol) Condensation of the 3-aminopyridine derivative with diethyl ethoxymethylene malonate (EMME) followed by high-temperature cyclization (Dowtherm A, 250°C).

Step 3: Functionalization

  • C8-Hydroxylation: Often inherent if the cyclization involves an ester displacement.[1]

  • C2-Carboxylation: If starting from a 2-methyl precursor, SeO₂ oxidation or halogenation/hydrolysis yields the acid.[1]

Visualization: Synthetic Workflow

The following diagram outlines the logical synthetic disconnection for this scaffold.

Synthesis Start 3-Amino-2-methylpyridine Inter1 Condensation (EMME / 140°C) Start->Inter1 + EMME Inter2 Enamine Intermediate Inter1->Inter2 - EtOH Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter2->Cyclization Core 8-Hydroxy-1,7-naphthyridine Core Cyclization->Core Gould-Jacobs Oxidation SeO2 Oxidation (Dioxane, Reflux) Core->Oxidation Functionalization Final 8-Hydroxy-1,7-naphthyridine- 2-carboxylic acid Oxidation->Final

Caption: Step-wise construction of the 1,7-naphthyridine core via Gould-Jacobs cyclization and subsequent C2-oxidation.

Chemical Reactivity & Derivatization

The 8-hydroxy-1,7-naphthyridine-2-carboxylic acid scaffold offers three distinct vectors for diversification:

PositionFunctional GroupReactivity ProfileKey Transformation
C2 Carboxylic AcidNucleophilic Acyl SubstitutionAmide Coupling: Activation with HATU/EDC allows attachment of solubilizing tails or hydrophobic domains (critical for HIV Integrase inhibitors).[1]
C8 Hydroxyl (Tautomeric)O- vs N-AlkylationO-Alkylation: Ag₂CO₃/R-X favors O-ether.[1] N-Alkylation: NaH/R-X favors N7-alkylation (lactam formation).[1] Triflation: Tf₂O/Pyridine converts OH to OTf for Suzuki couplings.[1]
C5/C6 Aromatic RingElectrophilic SubstitutionHalogenation: NIS or NBS allows introduction of halogens at C5/C6 for further cross-coupling.[1]

Medicinal Chemistry Applications

HIF Prolyl Hydroxylase (HIF-PH) Inhibition

HIF-PH enzymes require 2-oxoglutarate (2-OG), O₂, and Fe²⁺. Inhibitors mimic 2-OG.[1] The 2-carboxylic acid binds the Arg383 guanidinium, while the N1/OH8 (or N1/C2=O) system chelates the active site iron.

Mechanism of Action:

  • Displacement: The inhibitor displaces 2-OG from the PHD2 active site.[1]

  • Chelation: The heterocyclic nitrogen and carboxylate lock the Fe²⁺, preventing O₂ activation.[1]

  • Stabilization: HIF-α is not hydroxylated, preventing VHL recruitment and proteasomal degradation.[1]

HIV Integrase Inhibition

Similar to Raltegravir and Dolutegravir, naphthyridine carboxamides inhibit the "Strand Transfer" step. The 8-hydroxy-1,7-naphthyridine core acts as a metal-binding pharmacophore (binding Mg²⁺/Mn²⁺ cofactors in the catalytic core).[1]

Visualization: HIF-PH Inhibition Mechanism

HIF_Mechanism Inhibitor 8-OH-1,7-Naphthyridine- 2-COOH Fe Active Site Fe(II) Inhibitor->Fe Chelation (N1/OH) Arg Arg383 (Anchoring) Inhibitor->Arg Salt Bridge (COOH) PHD2 PHD2 Enzyme Inhibitor->PHD2 Competitive Inhibition HIF HIF-1α PHD2->HIF Blocks Hydroxylation EPO Erythropoietin Gene Transcription HIF->EPO Stabilization & Translocation

Caption: Mechanism of HIF-PH inhibition showing bidentate iron chelation and arginine anchoring by the naphthyridine scaffold.

Experimental Protocols

Protocol A: General Amide Coupling at C2

For the synthesis of bioactive carboxamide derivatives.[1]

  • Activation: Dissolve 8-hydroxy-1,7-naphthyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir at 0°C for 30 minutes.

  • Coupling: Add the desired amine (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water. If the product precipitates, filter and wash with Et₂O.[3] If soluble, extract with EtOAc/LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Conversion to 8-Chloro Derivative (Intermediate)

For accessing C8-substituted analogues.

  • Reagent: Suspend the 8-hydroxy precursor in POCl₃ (10 vol).

  • Reaction: Heat to reflux (100–110°C) for 2 hours. Monitor by TLC (product is less polar).[1]

  • Quench: Carefully pour the reaction mixture onto crushed ice/NaHCO₃ (exothermic!).

  • Isolation: Extract with DCM. The 8-chloro-1,7-naphthyridine-2-carboxylic ester is stable and can be used for S_NAr reactions.[1]

References

  • Review of 1,6-Naphthyridin-2(1H)-ones and Related Scaffolds: Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: PMC (NIH), 2020. URL:[Link]

  • HIV Integrase Inhibitors (Naphthyridine Carboxamides): Title: A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.[1] Source: PNAS, 2004.[1] URL:[Link]

  • HIF-PH Inhibitor Mechanisms: Title: Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease.[1][4] Source: Kidney International, 2018.[1] URL:[Link]

  • Synthesis of 1,7-Naphthyridines (General Methods): Title: Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives. Source: Organic & Biomolecular Chemistry, 2020. URL:[Link]

Sources

Foundational

structure-activity relationship (SAR) of 8-hydroxy-1,7-naphthyridine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Hydroxy-1,7-Naphthyridine Derivatives Introduction: The Rise of a Privileged Scaffold Within the vast landscape of nitrogen-containing heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Hydroxy-1,7-Naphthyridine Derivatives

Introduction: The Rise of a Privileged Scaffold

Within the vast landscape of nitrogen-containing heterocyclic compounds, the 1,7-naphthyridine core has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms capable of forming crucial hydrogen bonds, renders it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] The introduction of a hydroxyl group at the 8-position creates the 8-hydroxy-1,7-naphthyridine pharmacophore, a key structural motif responsible for a remarkable breadth of biological activities, including potent anticancer, antiviral, and antiparasitic effects.[2][3][4]

This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of 8-hydroxy-1,7-naphthyridine derivatives. As a senior application scientist, the goal is to move beyond a mere cataloging of compounds and their activities. Instead, this guide will dissect the causal relationships between specific structural modifications and their impact on biological outcomes, providing researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics. We will delve into the synthetic strategies for accessing these compounds, analyze their mechanisms of action, and present detailed experimental protocols for their evaluation.

The Core Pharmacophore: Unpacking the 8-Hydroxy-1,7-Naphthyridine Moiety

The therapeutic potential of this scaffold is intrinsically linked to the unique chemical features of the 8-hydroxy-1,7-naphthyridine core. The interplay between the hydroxyl group and the bicyclic nitrogen system is fundamental to its biological activity.

  • The 8-Hydroxy Group: A Master of Metal Chelation: The 8-hydroxyl group is not merely a passive substituent; it is a critical functional group that often drives the mechanism of action. Its ability to chelate divalent metal cations is a key factor in the inhibition of various metalloenzymes. This has been demonstrated in its activity against HIV-1 integrase and human cytomegalovirus (HCMV) pUL89 endonuclease, where chelation of metal ions in the enzyme's active site is essential for inhibitory action.[3][5] The removal or methylation of this hydroxyl group typically leads to a significant loss of activity, underscoring its importance.[6]

  • The Naphthyridine Nitrogens: Anchors for Molecular Recognition: The nitrogen atoms at positions 1 and 7 are crucial for establishing hydrogen bond interactions with amino acid residues in the binding pockets of target proteins. These interactions provide the necessary affinity and specificity for potent biological activity. Deletion of the N-1 nitrogen, for instance, has been shown to result in a loss of antiparasitic activity.[6]

Core 8-hydroxy-1,7-naphthyridine pharmacophore and its key features.

Synthetic Strategies: Building the Core

Accessing a diverse range of 8-hydroxy-1,7-naphthyridine derivatives for SAR studies requires robust and flexible synthetic methodologies. While various approaches exist, a common strategy involves the construction of the naphthyridine ring system followed by functionalization at key positions.

General Synthetic Workflow

A representative synthetic workflow often begins with a suitably substituted pyridine precursor, which undergoes cyclization to form the naphthyridine core. Subsequent modifications, such as halogenation followed by cross-coupling reactions or nucleophilic substitutions, allow for the introduction of diverse substituents at various positions.

G start Substituted Pyridine Precursor step1 Cyclization Reaction start->step1 step2 Formation of 8-Hydroxy-1,7-Naphthyridine Core step1->step2 step3 Selective Functionalization (e.g., Halogenation) step2->step3 step4 Introduction of Diversity (e.g., Suzuki or Buchwald-Hartwig Coupling, Nucleophilic Substitution) step3->step4 end Final Derivative Library step4->end

General synthetic workflow for 8-hydroxy-1,7-naphthyridine derivatives.
Exemplary Experimental Protocol: Synthesis of 7-Substituted Derivatives

The following protocol outlines a general method for synthesizing 7-substituted 8-hydroxy-1,7-naphthyridine derivatives, adapted from methodologies reported in the literature.[2]

Step 1: Synthesis of 7-Cyano-8-hydroxy-1,7-naphthyridine

  • A mixture of a suitable 2-aminopyridine derivative and a malononitrile equivalent is heated in the presence of a catalyst (e.g., piperidine) in a high-boiling solvent such as ethanol or DMF.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried to yield the 7-cyano intermediate.

Step 2: Cyclization to form a 7-(1H-1,2,4-triazol-5-yl)-1,7-naphthyridin-8-ol

  • The 7-cyanonaphthyridine intermediate from Step 1 (1 equivalent) is suspended in a suitable solvent like ethanol.

  • A substituted hydrazide (e.g., acetylhydrazide, 3 equivalents) and an acid catalyst (e.g., concentrated HCl) are added to the suspension.

  • The mixture is heated to reflux and stirred for 18-24 hours.

  • The reaction is cooled to room temperature, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 7-triazolyl-8-hydroxy-naphthyridine derivative.[2]

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 8-hydroxy-1,7-naphthyridine derivatives can be finely tuned by modifying the substituents at various positions around the core scaffold.

Key SAR Insights:
  • The 8-OH Group is Essential: As previously mentioned, this group is paramount for activity, particularly in metalloenzyme inhibition. Its removal or masking (e.g., methylation) almost invariably leads to a significant drop or complete loss of potency.[6]

  • The Naphthyridine Nitrogens (N-1 and N-7) are Critical: The integrity of the naphthyridine core is vital. Deleting the N-1 nitrogen leads to a loss of antiparasitic activity, while deleting the N-6 nitrogen in a related 1,6-naphthyridine scaffold resulted in host cell toxicity.[6]

  • Position 7 is a Hotspot for Modification: This position is highly amenable to substitution, and the nature of the substituent plays a major role in determining potency and selectivity.

    • Carboxamides: N-substituted carboxamides at this position have shown potent activity. For example, an N-(4-chlorobenzyl) group was found in a potent HIV-1 integrase inhibitor.[3]

    • Heterocycles: Introduction of five-membered heterocycles, such as triazoles or oxadiazoles, is a common strategy. However, replacing a triazole with an oxadiazole has been shown to decrease antileishmanial activity, suggesting the N-H of the triazole may be an important interaction point.[6]

  • Substitution at Position 5: Introducing small alkylamino or cyclic amino groups (e.g., methylamino, pyrrolidin-2-one) at the C-5 position has been explored to modulate physicochemical properties and potency.[2]

Summary of Structure-Activity Relationship (SAR) for the scaffold.

Biological Activities and Mechanistic Pathways

The 8-hydroxy-1,7-naphthyridine scaffold has demonstrated efficacy against a range of diseases, primarily through the inhibition of key enzymes.

Antiviral Activity: HIV-1 Integrase Inhibition

One of the most notable applications of this scaffold is in the development of HIV-1 integrase inhibitors. These compounds function by chelating the Mg²⁺ ions in the enzyme's active site, preventing the integration of the viral DNA into the host genome. The marketed drug Raltegravir, while not a naphthyridine, shares a similar metal-chelating pharmacophore and serves as a mechanistic touchstone.[6] A potent 8-hydroxy-[2][7]-naphthyridine derivative has been reported with an IC₅₀ of 10 nM against the strand transfer process catalyzed by integrase.[3]

Antiparasitic Activity: Targeting Leishmania

Derivatives of 8-hydroxy-1,7-naphthyridine have shown potent in vitro activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[2][6] The proposed mode of action is again driven by the sequestration of divalent metal cations, which is crucial for parasite survival. However, this mechanism can also lead to poor tolerability in vivo, highlighting the importance of early-stage investigation into the mechanism of action and pharmacokinetics for phenotypically active series.[2]

Anticancer Activity: Kinase Inhibition

The broader naphthyridine class has been extensively investigated for anticancer properties, often acting as kinase inhibitors.[4][8] For example, 1,7-naphthyridine derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways often dysregulated in cancer.[9] The N-oxide at the 1-position was found to be essential for this activity and a key determinant of selectivity.[9] Other naphthyridine isomers have shown potent inhibition of the fibroblast growth factor receptor (FGFR) kinase family.[10]

cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism Upstream Upstream Signal (e.g., Growth Factor) Kinase Target Kinase (e.g., p38, FGFR) Upstream->Kinase Substrate Substrate Protein Kinase->Substrate Downstream Downstream Signaling (Proliferation, Survival) Substrate->Downstream Inhibitor 8-Hydroxy-1,7-Naphthyridine Derivative Inhibitor->Kinase Binds to ATP pocket Block Inhibition

Simplified pathway of kinase inhibition by naphthyridine derivatives.

Quantitative Data & Evaluation Protocols

The systematic evaluation of newly synthesized compounds is crucial for building a robust SAR model. This involves quantifying their biological activity using standardized in vitro assays.

Table 1: Comparative Biological Activity of Naphthyridine Derivatives
Compound IDScaffoldKey Substituent(s)Target/AssayActivity (IC₅₀/EC₅₀)Reference
7 8-Hydroxy-1,6-naphthyridineC7: N-(4-chlorobenzyl)carboxamideHIV-1 Integrase10 nM[3]
47 1,8-NaphthyridineHalogen-substituted C3-carboxamideMIAPaCa Cancer Cells0.41 µM[11][12]
29 1,8-NaphthyridineC3-heteroaryl derivativePA-1 Cancer Cells0.41 µM[11][12]
Example A 1,7-Naphthyridine 1-oxideVariedp38α MAP KinasePotent Inhibition[9]
9k 2,7-NaphthyridinoneC8-amino substitutionc-Kit Kinase8.5 nM[13]
10r 2,7-NaphthyridinoneC8-amino substitutionVEGFR-2 Kinase31.7 nM[13]

Note: The table presents data from various naphthyridine isomers to illustrate the broader potential of the scaffold class. IC₅₀/EC₅₀ values represent the concentration for 50% inhibition/effect.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of 8-hydroxy-1,7-naphthyridine derivatives against cancer cell lines.[14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.[14]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 8-hydroxy-1,7-naphthyridine scaffold and its isomers represent a highly versatile and potent platform for the discovery of novel therapeutic agents. The structure-activity relationship is well-defined in many aspects, with the 8-hydroxyl group and the integrity of the heterocyclic core being indispensable for activity. The C7 position serves as a crucial handle for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding Chemical Space: Exploring novel and diverse substituents at key positions to identify new interactions with biological targets.

  • Mechanism Deconvolution: For compounds identified through phenotypic screening, early and thorough investigation of the mechanism of action is critical to avoid pitfalls such as non-specific cytotoxicity driven by metal chelation.[2]

  • Optimizing ADME Properties: While many potent compounds have been identified, their development into clinical candidates will require careful optimization of their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Bioisosteric Replacement: Systematically applying bioisosteric replacement strategies to fine-tune properties like metabolic stability, solubility, and off-target effects.[15]

This technical guide provides a solid foundation for professionals in the field, summarizing the key learnings around the SAR of 8-hydroxy-1,7-naphthyridine derivatives and offering a framework for the continued development of this promising class of molecules.

References

  • [Design and Synthesis of 8-Hydroxy-[2][7]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry.]([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Development of Antimicrobial Agents from 1,7-Naphthyridine Scaffolds

Executive Summary In the post-antibiotic era, "scaffold hopping" is a critical strategy to overcome resistance mechanisms affecting traditional fluoroquinolones and 1,8-naphthyridines (e.g., nalidixic acid). The 1,7-naph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the post-antibiotic era, "scaffold hopping" is a critical strategy to overcome resistance mechanisms affecting traditional fluoroquinolones and 1,8-naphthyridines (e.g., nalidixic acid). The 1,7-naphthyridine scaffold represents a distinct bioisostere that retains the essential DNA gyrase-binding pharmacophore while offering altered electronic vectors and solubility profiles. This guide details the rational design, modular synthesis, and validation protocols required to develop 1,7-naphthyridine-based antimicrobial agents.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Pharmacophore Logic

The antibacterial activity of naphthyridines is grounded in their ability to stabilize the DNA-Gyrase-Drug ternary complex, inducing double-strand breaks. While 1,8-naphthyridines are well-established, the 1,7-isomer offers a unique nitrogen positioning that alters the lipophilicity and hydrogen-bonding potential at the enzyme interface.

Key SAR Drivers:

  • Position 3 (Carboxyl): Essential for binding to the GyrA subunit via magnesium ion bridges.

  • Position 4 (Keto): Critical for hydrogen bonding with the enzyme.

  • Position 7 (Variable): The "tolerance region." Bulky basic groups (piperazine, pyrrolidine) here improve Gram-negative penetration and spectrum.

  • Position 1 (N-alkylation): Cyclopropyl or ethyl groups are required for hydrophobic pocket occupancy.

Mechanism of Action Visualization

The following diagram illustrates the ternary complex formation, highlighting the interaction between the 1,7-naphthyridine core and the DNA-Gyrase complex.

G Drug 1,7-Naphthyridine Inhibitor Mg Mg2+ Bridge Drug->Mg C-3/C-4 Chelation DNA Bacterial DNA (G-Segment) Drug->DNA Intercalation/Stacking Complex Stabilized Cleavable Complex Drug->Complex Ternary Assembly Gyrase DNA Gyrase (Subunit A) Mg->Gyrase Anchoring Mg->Complex Ternary Assembly Gyrase->DNA Cleavage Gyrase->Complex Ternary Assembly DNA->Complex Ternary Assembly Death Double Strand Breaks / Cell Death Complex->Death Replication Fork Collision

Figure 1: Mechanism of Action. The 1,7-naphthyridine scaffold stabilizes the DNA-Gyrase cleavable complex via Mg2+ chelation, preventing religation and causing cell death.

Part 2: Chemical Synthesis Protocols

Synthetic Strategy: The "Pyridylacetonitrile" Route

Unlike 1,8-naphthyridines which often use the Gould-Jacobs reaction, 1,7-naphthyridines are efficiently synthesized via cyclization of pyridine precursors. This route allows for regioselective halogenation, facilitating late-stage diversification.

Protocol: Synthesis of 6-Chloro-1,7-naphthyridine Core

Objective: Construct the bicyclic aromatic core suitable for SNAr diversification.

Reagents:

  • 2-Cyano-3-pyridylacetonitrile (Starting Material)[1]

  • HBr (48% in acetic acid)

  • POCl3 (Phosphorus oxychloride)

  • Anhydrous DMF

Step-by-Step Workflow:

  • Cyclization:

    • Dissolve 2-cyano-3-pyridylacetonitrile (10 mmol) in 20 mL of HBr/AcOH.

    • Stir at room temperature for 2 hours. The nitrile groups hydrolyze and cyclize to form the 6,8-dihydroxy-1,7-naphthyridine intermediate.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). A highly polar spot should appear.

    • Precipitate with diethyl ether, filter, and dry the hydrobromide salt.

  • Aromatization/Chlorination:

    • Suspend the intermediate (5 mmol) in POCl3 (15 mL).

    • Reflux at 110°C for 4 hours. The hydroxyl groups are converted to chlorides.

    • Safety Note: Quench excess POCl3 by slowly pouring the reaction mixture onto crushed ice/ammonia. This is an exothermic reaction.

  • Isolation:

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with brine, dry over Na2SO4.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol: C-7 Diversification (SNAr)

Objective: Introduce the amine side chain (e.g., N-methylpiperazine) to enhance solubility and potency.

  • Reaction Setup:

    • Dissolve 6,8-dichloro-1,7-naphthyridine (1 eq) in anhydrous Acetonitrile (MeCN).

    • Add K2CO3 (3 eq) and the secondary amine (e.g., N-methylpiperazine, 1.2 eq).

  • Execution:

    • Heat to 80°C for 6-12 hours.

    • Note: The C-8 position is typically more reactive; however, steric control can direct substitution to C-6 or C-8 depending on the specific isomer of the starting material. For 1,7-naphthyridines, regioselectivity must be confirmed by NOE NMR.

  • Workup:

    • Filter off inorganic salts.

    • Evaporate solvent and recrystallize from Ethanol.

Part 3: Biological Evaluation Protocols

To ensure data validity and reproducibility, all assays must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Ca2+ and Mg2+ levels must be physiological to ensure proper drug-gyrase interaction.

  • Inoculum: 5 x 10^5 CFU/mL (0.5 McFarland Standard).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterility Control.

Protocol:

  • Stock Preparation: Dissolve 1,7-naphthyridine derivatives in DMSO to 10 mg/mL. Dilute in CAMHB to 2x the top testing concentration (e.g., 128 µg/mL).

  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of CAMHB into columns 2-12.

  • Serial Dilution: Add 100 µL of drug solution to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat across to col 10. Discard final 100 µL. (Range: 64 to 0.125 µg/mL).

  • Inoculation: Add 100 µL of standardized bacterial suspension to all wells. Final volume = 200 µL.

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm the Mechanism of Action (MoA) is indeed gyrase inhibition and not general membrane disruption.

Protocol:

  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL Albumin.

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg).

  • Enzyme: E. coli DNA Gyrase (1 unit).

  • Inhibitor: Add 1 µL of test compound (various concentrations).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add stop buffer (EDTA/SDS/Bromophenol Blue).

  • Analysis: Electrophoresis on 1% agarose gel.

    • Result: Active inhibitors prevent the conversion of relaxed DNA to supercoiled DNA. Bands will remain higher up the gel (relaxed form) compared to the control (supercoiled form).

Part 4: Data Visualization & Workflow

Synthetic Workflow Diagram

The following flowchart outlines the modular synthesis of the library.

Synthesis Start 2-Cyano-3-pyridylacetonitrile Step1 Cyclization (HBr/AcOH) Start->Step1 Inter Dihydroxy-1,7-naphthyridine Step1->Inter Step2 Chlorination (POCl3) Inter->Step2 Core Dichloro-1,7-naphthyridine Step2->Core Step3 SNAr Diversification (R-NH2) Core->Step3 Final Target Antimicrobial Library Step3->Final

Figure 2: Modular Synthetic Route. This pathway allows for the rapid generation of C-7 substituted analogs from a common dichlorinated core.

Data Reporting Template

Organize your screening data using the following structure to facilitate SAR analysis.

Compound IDR7 SubstituentMIC (E. coli) µg/mLMIC (S. aureus) µg/mLGyrase IC50 (µM)LogP (Calc)
Ref (Cipro) -0.0150.250.50.28
17-N-01 Piperazine2.04.012.51.1
17-N-02 3-Amino-pyrrolidine0.51.03.21.4
17-N-03 Morpholine>6432>1001.8

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][2][3][4]

  • Srivastava, K. P., Singh, I., & Kumari, A. (2014).[1] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4). [Link] (Source for Pyridylacetonitrile route)[1]

  • Lesher, G. Y., et al. (1962).[5] 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current strategies and future challenges. Applied Microbiology and Biotechnology, 92, 479–497. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Metal Complexes of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis and characterization of metal complexes with 8-hydroxy-1,7-naphthyridine-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and characterization of metal complexes with 8-hydroxy-1,7-naphthyridine-2-carboxylic acid. This protocol is designed for researchers in medicinal chemistry, inorganic chemistry, and drug development. The unique structural motif of 1,7-naphthyridine, a privileged scaffold in medicinal chemistry, combined with the chelating potential of the 8-hydroxy and 2-carboxylic acid functionalities, makes this ligand a compelling candidate for the development of novel therapeutic agents and functional materials. This guide details a proposed synthetic route for the ligand, a general protocol for metal complexation, and methods for structural and physicochemical characterization.

Introduction: The Significance of Naphthyridine Scaffolds

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The various isomers, including the 1,7-naphthyridine core, are of significant interest due to their diverse biological activities.[1][2] Derivatives of the related 1,8-naphthyridine scaffold, for instance, have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4] The incorporation of a hydroxyl group and a carboxylic acid moiety at the 8- and 2-positions, respectively, of the 1,7-naphthyridine ring system creates a potent bidentate or potentially tridentate chelating ligand. The resulting metal complexes are of interest for their potential therapeutic applications, leveraging both the biological activity of the naphthyridine core and the unique properties endowed by the coordinated metal ion.

PART 1: Synthesis of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid (Ligand)

Proposed Synthetic Pathway

Ligand Synthesis Pathway A 2-Amino-3-cyanopyridine B Ethyl 2-cyano-3-(2-cyano-3-pyridyl)acrylate A->B Knoevenagel Condensation (Ethyl cyanoacetate, piperidine) C Ethyl 8-amino-1,7-naphthyridine-2-carboxylate B->C Cyclization (HBr or other acid catalyst) D Ethyl 8-hydroxy-1,7-naphthyridine-2-carboxylate C->D Diazotization & Hydrolysis (NaNO2, H2SO4, heat) E 8-hydroxy-1,7-naphthyridine-2-carboxylic acid D->E Ester Hydrolysis (NaOH, then HCl)

Caption: Proposed synthetic pathway for 8-hydroxy-1,7-naphthyridine-2-carboxylic acid.

Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of Ethyl 2-cyano-3-(2-cyano-3-pyridyl)acrylate

  • To a solution of 2-amino-3-cyanopyridine (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield ethyl 2-cyano-3-(2-cyano-3-pyridyl)acrylate.

Step 2: Synthesis of Ethyl 8-amino-1,7-naphthyridine-2-carboxylate

  • Dissolve the product from Step 1 in a suitable solvent such as acetic acid.

  • Saturate the solution with hydrogen bromide (HBr) gas at 0°C, or use a solution of HBr in acetic acid.

  • Heat the mixture under reflux for several hours, monitoring for the formation of the cyclized product by TLC.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 8-hydroxy-1,7-naphthyridine-2-carboxylate

  • Dissolve the amino-naphthyridine from Step 2 in dilute sulfuric acid and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • Slowly heat the reaction mixture to boiling and maintain reflux until the evolution of nitrogen gas ceases.

  • Cool the solution and extract the product with a suitable organic solvent.

  • Dry the organic extract and evaporate the solvent. Purify the product by column chromatography.

Step 4: Synthesis of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid

  • Dissolve the ester from Step 3 in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10% NaOH).

  • Reflux the mixture for 1-2 hours until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 3-4.

  • The carboxylic acid should precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

PART 2: Synthesis of Metal Complexes

This section provides a general protocol for the synthesis of metal complexes of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.

General Workflow for Metal Complex Synthesis

Metal Complex Synthesis Workflow Start Start Ligand_Prep Prepare Ligand Solution (Dissolve in suitable solvent) Start->Ligand_Prep Metal_Prep Prepare Metal Salt Solution (e.g., MCl2, M(OAc)2 in solvent) Start->Metal_Prep Mixing Mix Ligand and Metal Salt Solutions Ligand_Prep->Mixing Metal_Prep->Mixing Reaction Stir/Reflux for several hours Mixing->Reaction Isolation Isolate Complex (Filtration/Centrifugation) Reaction->Isolation Washing Wash with Solvent Isolation->Washing Drying Dry the Complex Washing->Drying Characterization Characterize the Complex Drying->Characterization End End Characterization->End

Caption: General workflow for the synthesis of metal complexes.

Experimental Protocol: Metal Complex Synthesis
  • Ligand Solution Preparation: Dissolve 8-hydroxy-1,7-naphthyridine-2-carboxylic acid (typically 2 equivalents) in a suitable solvent such as ethanol, methanol, or a DMF/ethanol mixture. Gentle heating may be necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the desired metal salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂·6H₂O; 1 equivalent) in a minimal amount of the same solvent or water.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or precipitation may be observed.

  • pH Adjustment (if necessary): For some metal ions, deprotonation of the carboxylic acid and hydroxyl groups is required for coordination. A dilute solution of a base (e.g., NaOH or triethylamine) can be added dropwise to the reaction mixture to facilitate complex formation.

  • Reaction Completion: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure the reaction goes to completion.

  • Isolation: After cooling to room temperature, the precipitated metal complex is collected by filtration or centrifugation.

  • Purification: The collected solid is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. Recrystallization from a suitable solvent can be performed for further purification.

  • Drying: The purified metal complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

PART 3: Characterization of Metal Complexes

Thorough characterization is essential to confirm the structure and purity of the synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Coordination of the Ligand to a Metal Ion

Ligand Coordination cluster_ligand 8-hydroxy-1,7-naphthyridine-2-carboxylic acid M M N1 N M->N1 Coordination Bond O_hydroxy O M->O_hydroxy Coordination Bond O_carboxy O M->O_carboxy Coordination Bond (potential) C2 C2 N1->C2 N_naphthyridine N C6 C6 N_naphthyridine->C6 C1 C1 C1->N1 C3 C3 C2->C3 C_carboxy C_carboxy C2->C_carboxy C4 C4 C3->C4 C5 C5 C4->C5 C7 C7 C4->C7 C5->N_naphthyridine C6->C1 C8 C8 C7->C8 C8->O_hydroxy C8->C6 C_carboxy->O_carboxy O_double_bond_carboxy O_double_bond_carboxy

Sources

Method

Application Note: 8-Hydroxy-1,7-Naphthyridine-2-Carboxylic Acid in Metalloenzyme Inhibitor Design

[1] Executive Summary The 8-hydroxy-1,7-naphthyridine-2-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, specifically designed to target polynucleotidyl transferases dependent on div...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 8-hydroxy-1,7-naphthyridine-2-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, specifically designed to target polynucleotidyl transferases dependent on divalent metal cofactors (


 or 

).[1] This application note details the utility of this scaffold in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and HCV NS5B Polymerase Inhibitors .[1]

Unlike traditional diketo acid (DKA) inhibitors, the 8-hydroxy-1,7-naphthyridine core offers a rigid, coplanar system that minimizes the entropic penalty upon binding while maintaining the critical "two-metal ion" chelation motif.[1] This guide provides a validated workflow for the chemical functionalization of this core and its subsequent biological evaluation.

Pharmacophore Analysis & Mechanism

The "Warhead" Concept

The therapeutic efficacy of this scaffold stems from its ability to sequester the catalytic metal ions within the enzyme active site.

  • Chelation Motif: The hydroxyl group at position 8 (C8-OH) and the nitrogen at position 1 (N1) form a bidentate ligand.[1]

  • Geometry: This arrangement mimics the

    
    -diketo acid functionality found in early integrase inhibitors (e.g., Raltegravir precursors) but with improved metabolic stability.[1]
    
  • Vector: The carboxylic acid at position 2 (C2-COOH) serves as the attachment point for hydrophobic side chains required to fill the viral DNA binding channel or the hydrophobic pocket of the enzyme.[1]

Diagram: Mechanism of Action (Two-Metal Ion Chelation)[1]

MetalChelation Scaffold 8-Hydroxy-1,7-Naphthyridine Core MetalA Mg2+ (Catalytic Metal A) Scaffold->MetalA Chelation (N1/C8-OH) MetalB Mg2+ (Catalytic Metal B) Scaffold->MetalB Chelation Enzyme HIV-1 Integrase Active Site (DDE Motif) Scaffold->Enzyme Hydrophobic Interaction (via C2-Amide) DNA Viral DNA Ends MetalA->DNA Stabilization Enzyme->MetalA Coordination (Asp64/Asp116) Enzyme->MetalB Coordination (Glu152)

Figure 1: Schematic representation of the bidentate chelation of catalytic magnesium ions by the naphthyridine core within the HIV-1 Integrase active site.[1]

Chemical Application: Synthetic Protocols

The primary application of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid is as a precursor for amide coupling.[1] The acid moiety is converted into a carboxamide, introducing diversity elements (R-groups) essential for potency and selectivity.[1]

Protocol A: Amide Coupling (Functionalization)

Objective: To synthesize 8-hydroxy-1,7-naphthyridine-2-carboxamide derivatives. Scope: Applicable to primary and secondary amines (benzylamines, fluorobenzylamines).[1]

Materials:

  • Precursor: 8-Hydroxy-1,7-naphthyridine-2-carboxylic acid (1.0 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOAt.[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: Anhydrous DMF.[2]

  • Amine: 4-Fluorobenzylamine (1.1 equiv) [Model Substrate].[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the carboxylic acid (100 mg, 0.52 mmol) in anhydrous DMF (3 mL). Add DIPEA (270 
    
    
    
    L, 1.56 mmol) followed by HATU (237 mg, 0.62 mmol).[1]
    • Critical Note: Allow activation for 15 minutes. A color change (often yellow to orange) indicates active ester formation.[1]

  • Coupling: Add 4-fluorobenzylamine (71

    
    L, 0.62 mmol) dropwise.
    
  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target Mass: ~297.3 Da).[1]

  • Workup: Dilute reaction mixture with EtOAc (30 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat.[1]

    
    , and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Chromatography (DCM:MeOH gradient, 0-10%).
    

Self-Validation Check:

  • NMR Verification: Look for the disappearance of the broad acid proton (>11 ppm) and the appearance of the amide triplet/doublet (~8-9 ppm).[1]

  • Chelation Test: Treat a small aliquot with

    
     solution. A distinct color change (red/purple) confirms the integrity of the 8-hydroxy chelation motif was maintained during synthesis.[1]
    

Biological Validation: HIV-1 Integrase Assay[1][3]

Once synthesized, the molecule must be validated for its ability to inhibit the "Strand Transfer" process.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: Determine the


 of the naphthyridine derivative against HIV-1 Integrase.

Reagents:

  • Recombinant HIV-1 Integrase (wild-type).[1]

  • Biotinylated Donor DNA (mimicking viral LTR ends).[1]

  • Acceptor DNA (mimicking host target DNA) labeled with Europium cryptate.[1]

  • Streptavidin-XL665 (Fluorophore).[1]

Workflow:

  • Incubation: Mix 10 nM Recombinant Integrase with 50 nM Biotin-Donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Inhibitor Addition: Add the synthesized naphthyridine derivative (serial dilutions in DMSO). Incubate for 30 mins at 37°C.

    • Control: Use Raltegravir (100 nM) as a positive control.[1]

  • Strand Transfer: Add Acceptor DNA-Europium. Incubate for 60 mins.

  • Detection: Add Streptavidin-XL665. The binding of the integrated product brings the Europium and XL665 into proximity, generating a FRET signal.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the Ratio (

    
    ).
    
Diagram: Experimental Workflow

Workflow cluster_decision Decision Gate Step1 Step 1: Chemical Synthesis (Amide Coupling) Step2 Step 2: QC & Purification (LC-MS / NMR) Step1->Step2 Step3 Step 3: Enzymatic Assay (HTRF / Strand Transfer) Step2->Step3 Step4 Step 4: Data Analysis (IC50 Calculation) Step3->Step4 Step4->Step1 SAR Optimization

Figure 2: Iterative workflow for the development of naphthyridine-based inhibitors.

Representative Data & SAR

The following table summarizes the expected Structure-Activity Relationship (SAR) trends when modifying the 2-carboxylic acid position, based on established literature for naphthyridine integrase inhibitors.

Compound IDR-Group (Amide)IC50 (Strand Transfer)Cytotoxicity (CC50)Notes
Naph-01 -OH (Parent Acid)> 10

M
> 100

M
Poor cellular permeability; weak binding.[1]
Naph-02 -NH-Benzyl150 nM85

M
Baseline potency established.[1]
Naph-03 -NH-(4-F-Benzyl)12 nM > 100

M
Lead Candidate. Fluorine improves metabolic stability.[1]
Naph-04 -NH-Methyl850 nM> 100

M
Side chain too short to fill hydrophobic pocket.[1]

Interpretation: The parent acid (Naph-01) is generally inactive in cellular assays due to polarity and lack of hydrophobic interaction.[1] Conversion to the 4-fluorobenzyl amide (Naph-03) dramatically increases potency by occupying the viral DNA binding channel while the 8-hydroxy-1,7-naphthyridine core locks the magnesium ions.[1]

References

  • Guare, J. P., et al. (2008).[1] Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection.[1][3] Journal of Medicinal Chemistry. Link[1]

  • Zhuang, L., et al. (2003).[1] Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. Link[1]

  • Summa, V., et al. (2008).[1][3] HCV NS5B Polymerase Inhibitors: The Naphthyridine Scaffold. Journal of Medicinal Chemistry. Link[1]

  • Pommier, Y., et al. (2005).[1] Integrase inhibitors to treat HIV/AIDS. Nature Reviews Drug Discovery. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 8-Hydroxy-1,7-Naphthyridine-2-Carboxylic Acid in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxy-1,7-naphthyridine-2-carboxylic acid. This guide provides in-depth troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxy-1,7-naphthyridine-2-carboxylic acid. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

8-Hydroxy-1,7-naphthyridine-2-carboxylic acid and its derivatives are a class of compounds with significant therapeutic potential, often investigated for their roles as enzyme inhibitors and in various signaling pathways.[1][2] However, their flat, aromatic structure and the presence of both a hydroxyl and a carboxylic acid group can lead to poor aqueous solubility, especially at physiological pH. This low solubility can be a major hurdle in obtaining accurate and meaningful data in a variety of biological assays, from cell-based studies to enzyme kinetics.

This guide is structured to address these challenges head-on, providing a logical workflow from initial solubility assessment to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my 8-hydroxy-1,7-naphthyridine-2-carboxylic acid precipitating in my cell culture medium?

A1: Precipitation in aqueous-based biological media is a common issue for poorly soluble compounds. The primary reasons include:

  • pH-Dependent Solubility: As a molecule with both an acidic carboxylic acid and a potentially ionizable hydroxyl group, its solubility is highly dependent on the pH of the solution.[3][4] Cell culture media are typically buffered around pH 7.4. At this pH, the carboxylic acid group will be deprotonated (negatively charged), which should enhance solubility. However, the overall molecular properties may still favor aggregation and precipitation.

  • "Solvent Shock": When a concentrated stock solution of your compound, typically in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5] This is a kinetic solubility issue.[6][7]

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A2: Understanding this distinction is crucial for troubleshooting.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[8][9] It represents the maximum amount of the compound that can be dissolved and remain stable over time. The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10]

  • Kinetic solubility is the concentration at which a compound precipitates out of a solution when that solution is prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer.[6][9] This method often yields higher, but metastable, solubility values because the compound may not have had enough time to form a stable crystalline precipitate and may exist in a supersaturated or amorphous state.[7]

For most in vitro assays, you are dealing with kinetic solubility . If your compound precipitates during the course of your experiment, you are exceeding its kinetic solubility under those specific conditions.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This guide will walk you through a systematic process to identify and solve solubility issues with 8-hydroxy-1,7-naphthyridine-2-carboxylic acid.

Step 1: Initial Solubility Assessment and Stock Solution Preparation

Before troubleshooting in your final assay, it's essential to have a baseline understanding of your compound's solubility.

Protocol: Basic Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve your compound in 100% DMSO to a concentration of 10-20 mM. If it doesn't dissolve, gentle warming (to 37°C) or sonication may help.

  • Serial Dilution: Perform serial dilutions of your stock solution into your assay buffer or cell culture medium.

  • Visual Inspection: Observe the solutions immediately and after a set incubation period (e.g., 2 hours, 24 hours) at the assay temperature for any signs of precipitation (cloudiness, visible particles). A simple visual inspection can give you a rough idea of the kinetic solubility limit.

  • (Optional) Quantitative Measurement: For a more precise measurement, you can use methods like nephelometry (light scattering) or filter the solutions and quantify the amount of dissolved compound using HPLC-UV.[10]

Step 2: Optimizing the Use of Co-Solvents (DMSO)

DMSO is a powerful solvent, but its use in biological assays, particularly cell-based ones, must be carefully managed.

Causality: DMSO increases the solubility of hydrophobic compounds by disrupting the hydrogen bonding network of water.[11] However, at higher concentrations, it can be toxic to cells, affect membrane permeability, and even interfere with protein function.[12][13][14]

Troubleshooting Workflow for Co-Solvent Use:

A Start: Compound precipitates in assay medium B What is the final DMSO concentration in your assay? A->B C > 1% DMSO B->C High D 0.1% - 1% DMSO B->D Moderate E < 0.1% DMSO B->E Low F High risk of cell toxicity and assay interference. Reduce DMSO concentration. C->F G May be acceptable for some robust cell lines, but still a risk. Perform a vehicle control experiment. D->G H Generally considered safe for most cell lines. If precipitation still occurs, consider other strategies. E->H I Action: Decrease stock concentration and/or adjust dilution scheme. F->I G->I

Caption: Decision tree for optimizing DMSO concentration.

Key Recommendations:

  • Aim for a final DMSO concentration of ≤ 0.5% in your assay. Many cell lines can tolerate up to 1%, but lower is always better.[15]

  • Always include a vehicle control: This is your assay medium with the same final concentration of DMSO as your test conditions, but without the compound. This will help you distinguish between compound-specific effects and solvent-induced artifacts.[16]

Data Summary: General Cytotoxicity of DMSO in Cell-Based Assays

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1%Generally considered safe for most cell lines.[12]Optimal
0.1% - 1.0%Potential for mild stress or altered cell function, especially with prolonged exposure.[12][15]Acceptable for many assays, but requires careful vehicle controls.
> 1.0%Increased risk of cytotoxicity, membrane damage, and altered signaling.[12][15]Avoid if possible.
Step 3: pH Modification

Given that 8-hydroxy-1,7-naphthyridine-2-carboxylic acid has ionizable groups, altering the pH of your stock solution or assay buffer can significantly impact its solubility.

Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ionization state of a compound.[4][17] Ionized forms of a molecule are generally more water-soluble than their neutral counterparts.[3] For a carboxylic acid, increasing the pH above its pKa will deprotonate it, increasing its negative charge and solubility.

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a set of buffers: Create a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Determine solubility: Add an excess of your solid compound to each buffer and shake for 24 hours at a constant temperature (thermodynamic solubility).[10]

  • Analyze: Filter the samples and measure the concentration of the dissolved compound by HPLC-UV.

  • Application: If you find that your compound is significantly more soluble at a slightly higher pH (e.g., pH 8.0) and your assay can tolerate this change, you can adjust the pH of your assay buffer accordingly.

Important Note: For cell-based assays, you are limited to a narrow physiological pH range (typically 7.2-7.4). However, for cell-free assays (e.g., enzyme kinetics), you may have more flexibility.

Step 4: Advanced Formulation Strategies

If optimizing co-solvents and pH is insufficient, more advanced formulation techniques can be employed.

A. Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble molecules, like your naphthyridine derivative, forming an "inclusion complex."[20][] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest molecule.[22]

Recommended Cyclodextrins for In Vitro Use:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high solubility and is well-tolerated.

Experimental Workflow for Using Cyclodextrins:

A Start: Standard formulation is inadequate. B Prepare a stock solution of HP-β-CD in assay buffer (e.g., 10-20% w/v). A->B C Add your compound (from DMSO stock or as a solid) to the HP-β-CD solution. B->C D Mix thoroughly (vortex, sonicate, or shake overnight) to facilitate complex formation. C->D E Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated compound. D->E F Use the filtered solution as your new stock for the assay. Remember to include a vehicle control with HP-β-CD. E->F

Caption: Workflow for preparing a cyclodextrin-based formulation.

B. Other Formulation Approaches

For more challenging cases, especially in preclinical in vivo studies, other strategies can be considered:

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, but their use in cell-based assays is limited due to potential cytotoxicity.[5] They are more applicable to cell-free assays at concentrations above their critical micelle concentration.

  • Co-crystal formation: Forming a co-crystal with a highly soluble co-former can dramatically improve the dissolution properties of the parent compound.[11]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[23][24] This is more relevant for oral and parenteral formulations.

Summary and Key Takeaways

Overcoming the poor solubility of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid requires a systematic and logical approach.

  • Characterize the Problem: First, determine the kinetic solubility limit of your compound in your specific assay medium.

  • Optimize Co-Solvents: Minimize the final concentration of DMSO in your assay, ideally keeping it below 0.5%, and always use a vehicle control.

  • Consider pH: Evaluate the pH-solubility profile of your compound. A slight increase in pH may be beneficial if your assay permits.

  • Employ Advanced Formulations: If necessary, use solubilizing excipients like cyclodextrins (HP-β-CD is a good starting point) to form inclusion complexes.

By following these troubleshooting steps and understanding the underlying scientific principles, you can develop a robust and reliable protocol for your experiments, ensuring that your results are not confounded by solubility artifacts.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Ovid. Kinetic versus thermodynamic solubility temptations and risks.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Scientist Solutions. DMSO in cell based assays.
  • NIH. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Quora. What effects does DMSO have on cell assays?
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ACS Publications. Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
  • PubMed. kinetic versus thermodynamic solubility temptations and risks.
  • PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO |.
  • CORE. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • SlideShare. PH and Solvent Effect on Drug Solubility.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models.
  • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • NIH. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC.
  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • Preprints. Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. How to enhance drug solubility for in vitro assays?
  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives.
  • NIH. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC.
  • ResearchGate. (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • Semantic Scholar. Biological Activity of Naturally Derived Naphthyridines.
  • BLD Pharm. 8-Hydroxy-[18][22]naphthyridine-5-carboxylic acid|BLD Pharm. Available from:

  • Chem-Impex. 5,6,7,8-Tetrahydro-[12][18]naphthyridine-2-carboxylic acid. Available from:

  • PubChem. 1,8-Naphthyridine-2-carboxylic acid | C9H6N2O2 | CID 735156.
  • Sigma-Aldrich. 1,8-Naphthyridine-2-carboxylic acid | 215523-34-5.

Sources

Optimization

identifying and minimizing side products in 1,7-naphthyridine synthesis

Technical Support Center: 1,7-Naphthyridine Synthesis Current Status: Operational Topic: Troubleshooting & Impurity Management in 1,7-Naphthyridine Scaffolds Support Tier: Level 3 (Senior Application Scientist) Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,7-Naphthyridine Synthesis

Current Status: Operational Topic: Troubleshooting & Impurity Management in 1,7-Naphthyridine Scaffolds Support Tier: Level 3 (Senior Application Scientist)

Introduction: The 1,7-Naphthyridine Challenge

Welcome to the technical support hub for 1,7-naphthyridine synthesis. Unlike its symmetrical cousin (1,5-naphthyridine) or the more common quinolines, the 1,7-naphthyridine scaffold presents unique regiochemical challenges. The nitrogen atoms' placement creates significant electronic disparities, often leading to regioisomeric mixtures or polymerization rather than the desired cyclization.

This guide is structured into three troubleshooting modules based on the most common synthetic routes.

Module 1: The Skraup & Doebner-Miller Route

Primary Issue: Formation of 1,5-Naphthyridine (Regioisomer) and Tars.

The classical Skraup reaction involves reacting an aminopyridine with glycerol (or an


-unsaturated ketone) in sulfuric acid.[1]
Troubleshooting Guide

Q1: I am reacting 3-aminopyridine with glycerol, but I am isolating primarily 1,5-naphthyridine. Where is my 1,7-product?

  • Diagnosis: Electronic Directing Effect. In 3-aminopyridine, the ring nitrogen exerts an electron-withdrawing effect. The position ortho to the amino group at C2 is electronically favored for electrophilic attack over C4. This leads to cyclization at C2, yielding the 1,5-isomer.

  • The Fix (Blocking Strategy): You cannot easily reverse this electronic preference. You must block the C2 position or activate the C4 position .

    • Protocol: Use 3-amino-4-methylpyridine as your starting material.[1][2] The methyl group at C4 forces cyclization to occur at C2? No, wait—if you use 3-amino-4-methylpyridine, the C4 is blocked/substituted. You actually want to force reaction at C4.

    • Correct Protocol: Use 2-substituted-3-aminopyridines (e.g., 2-chloro-3-aminopyridine).[3] The substituent at C2 forces the cyclization to occur at C4, yielding the 1,7-naphthyridine core.

Q2: My reaction mixture has turned into a black, insoluble tar. What happened?

  • Diagnosis: Polymerization of Acrolein.[4] In the Skraup reaction, glycerol dehydrates to acrolein.[1][4] If the condensation with the amine is slower than the polymerization of acrolein, you get "tar."

  • The Fix (The Sulfo-Mix Method):

    • Do not mix everything at once.

    • Use a moderator like ferrous sulfate (

      
      ) or nitrobenzene sulfonate instead of just nitrobenzene.
      
    • Temperature Ramp: Heat the amine and acid before adding the glycerol dropwise.

Visualizing the Regioselectivity Problem

SkraupRegio Start 3-Aminopyridine Inter Intermediate (Michael Adduct) Start->Inter + Glycerol/H+ PathA Cyclization at C2 (Electronically Favored) Inter->PathA PathB Cyclization at C4 (Sterically/Electronically Disfavored) Inter->PathB Prod15 1,5-Naphthyridine (MAJOR SIDE PRODUCT) PathA->Prod15 Prod17 1,7-Naphthyridine (TARGET) PathB->Prod17

Figure 1: The bifurcation of the Skraup reaction pathway showing why the 1,5-isomer dominates without structural modification.

Module 2: The Friedländer Condensation

Primary Issue: Self-Condensation and Unstable Precursors.

This route involves condensing a 2-amino-3-formylpyridine (or ketone) with a ketone containing an


-methylene group.
Troubleshooting Guide

Q3: I cannot isolate the 2-amino-3-pyridinecarboxaldehyde starting material. It decomposes.

  • Diagnosis: Self-Polymerization. Amino-aldehydes are notoriously unstable because the amine reacts with the aldehyde of another molecule (intermolecular Schiff base formation).

  • The Fix (In-Situ Generation): Do not isolate the aldehyde.

    • Protocol: Start with the acetal protected form (2-amino-3-(dimethoxymethyl)pyridine). Hydrolyze it with dilute acid in the presence of your condensing ketone. This releases the aldehyde slowly, which is immediately trapped by the ketone to form the naphthyridine.

Q4: I am seeing a "dimer" side product instead of my naphthyridine.

  • Diagnosis: Ketone Self-Condensation. If your condensing ketone (e.g., acetone, acetophenone) reacts with itself (Aldol/Crotonization) faster than with the aminopyridine, you generate non-heterocyclic impurities.

  • The Fix:

    • Base Selection: Switch from strong bases (KOH/EtOH) to catalytic L-proline or piperidine (mild organocatalysis).

    • Stoichiometry: Use a slight excess of the aminopyridine, not the ketone.

Module 3: Cross-Coupling & Cyclization (Heck/Sonogashira)

Primary Issue: Halogen Scrambling and Incomplete Cyclization.

Modern methods often use 2-amino-3-halopyridines coupled with alkynes/alkenes followed by ring closure.

Troubleshooting Guide

Q5: During the Sonogashira coupling of 2-amino-3-bromopyridine, I see homocoupling of the alkyne (Glaser coupling).

  • Diagnosis: Oxygen infiltration. Copper catalysts promote alkyne dimerization in the presence of

    
    .
    
  • The Fix:

    • Strict freeze-pump-thaw degassing.

    • Switch to a Copper-free Sonogashira protocol (using higher Pd loading or specialized ligands like XPhos) to eliminate the Glaser side reaction entirely.

Summary of Impurities & Solutions

Impurity TypeChemical IdentityOriginMinimization Strategy
Regioisomer 1,5-NaphthyridineSkraup reaction on unsubstituted 3-aminopyridine.Use 2-chloro-3-aminopyridine to block the C2 position.
Tar Polymerized AcroleinUncontrolled heating/acid in Skraup.Use Sulfo-mix ; add glycerol dropwise; use mild oxidants (

).
Dimer Dipyridyl amineSelf-reaction of amino-aldehyde.Use acetal precursors ; do not isolate the free aldehyde.
Homocouple Di-alkyneGlaser coupling in Sonogashira.Degas solvents vigorously; use Cu-free conditions.

Critical Protocol: Synthesis of 1,7-Naphthyridine via Modified Skraup

Targeting the 1,7-isomer by blocking the 1,5-pathway.

Reagents:

  • 2-Chloro-3-aminopyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Ferrous Sulfate (

    
    , cat.)[1]
    
  • Sulfuric Acid (conc.)[1][5][6][7]

  • Nitrobenzene (solvent/oxidant)

  • Boric Acid (moderator)

Step-by-Step:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), mix 2-chloro-3-aminopyridine, nitrobenzene, and boric acid.

  • Acid Addition: Cool to 0°C. Add sulfuric acid dropwise. Exotherm Warning.

  • The "Sulfo-Mix": Mix glycerol with a small portion of sulfuric acid separately.

  • Reaction: Heat the amine mixture to 140°C. Add the glycerol/acid mix dropwise over 2 hours.

    • Why? This keeps the concentration of acrolein low, preventing tar formation.

  • Workup: Pour onto ice. Neutralize with NaOH. Extract with DCM.[4]

  • Purification: The chlorine atom at C8 (naphthyridine numbering) can be removed via hydrogenolysis (

    
    , Pd/C) if the unsubstituted parent is desired.
    

Decision Workflow

Workflow Start Start: Choose Precursor Q1 Is the 3-Aminopyridine substituted? Start->Q1 RouteA Unsubstituted (3-Aminopyridine) Q1->RouteA No RouteB Substituted at C2 (e.g., 2-Cl-3-NH2-Py) Q1->RouteB Yes ResultA Risk: 1,5-Naphthyridine (Major) Avoid Direct Skraup RouteA->ResultA AltRoute Alternative: Friedländer (Requires 2-NH2-3-CHO-Py) RouteA->AltRoute Switch Method ResultB Target: 1,7-Naphthyridine (C2 blocked, forces C4 cyclization) RouteB->ResultB

Figure 2: Decision tree for selecting the correct starting material to ensure 1,7-regioselectivity.

References

  • Skraup Synthesis Mechanisms: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Naphthyridine Reviews: Paudler, W. W., & Kress, T. J. (1970). "The Chemistry of the Naphthyridines." Advances in Heterocyclic Chemistry, 11, 123-175. Link

  • Regioselectivity in Skraup: Palmer, M. H. (1962). "The Skraup Reaction with 3-Aminopyridine." Journal of the Chemical Society, 3645-3652. Link

  • Friedländer Improvements: Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37. Link

  • Modern Coupling Approaches: Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Russian Chemical Reviews, 73(7), 637. Link

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 1,7-naphthyridine derivatives

Current Status: Online Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for 1,7-Naphthyridine Derivatives Ticket ID: NAPH-17-OPT Introduction: The 1,7-Naphthyridine Challenge Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for 1,7-Naphthyridine Derivatives Ticket ID: NAPH-17-OPT

Introduction: The 1,7-Naphthyridine Challenge

Welcome to the technical support hub. You are likely here because the 1,7-naphthyridine scaffold is deceptively difficult to synthesize compared to its 1,8- or 1,5-isomers. Unlike the symmetrical 1,5-naphthyridine or the naturally abundant precursors for 1,8-naphthyridine, the 1,7-isomer requires specific, often unstable, starting materials (like 3-aminoisonicotinaldehyde) and suffers from significant regioselectivity issues.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause reaction failure: catalyst poisoning, N-oxide formation, and the infamous "tarry mess" of Skraup syntheses.

Module 1: De Novo Ring Construction

Protocol A: The Modified Friedländer Synthesis

Best for: High regiocontrol, substituted derivatives.

The classic Friedländer reaction condenses an o-aminoaldehyde with a ketone.[1] For 1,7-naphthyridines, you must start with 3-aminoisonicotinaldehyde (or its ketone equivalent).

Common Failure Mode: Self-condensation of the starting amino-aldehyde.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<30%) Self-condensation of 3-aminoisonicotinaldehyde.Switch to "Slow Addition": Dissolve the ketone (partner) and catalyst in the flask. Add the amino-aldehyde solution dropwise over 2 hours.
No Reaction Catalyst deactivation (if using Lewis Acids).Proton Sponge Method: Switch to Brønsted acid catalysis (e.g., sulfamic acid or

-TsOH) in ethanol. Lewis acids often coordinate too strongly to the pyridine nitrogen.
Inseparable Mixture Regioisomers from unsymmetrical ketones.Steric Steering: Use ketones with high steric differentiation (e.g., methyl vs. isopropyl). If using methyl ketones, the reaction usually favors the linear product.
Optimized Protocol: Green Water-Based Synthesis

Ref: BenchChem Protocols [1]

  • Reagents: 3-aminoisonicotinaldehyde (1.0 equiv), Active Methylene Compound (1.1 equiv).

  • Catalyst: Choline Hydroxide (ChOH) (20 mol%) or catalyst-free in water if reactants are soluble.

  • Condition: Reflux in water (or H2O/EtOH 1:1) for 4–6 hours.

  • Workup: The product often precipitates as a solid. Filtration avoids aqueous extraction losses.

Protocol B: The Skraup/Doebner-Miller Reaction

Best for: Unsubstituted or simple alkyl-substituted cores.

Common Failure Mode: Violent exotherms and polymerization ("Tarring").

FAQ: Why is my reaction turning into a black solid?

A: This is due to the polymerization of acrolein (formed in situ from glycerol) or vinyl ketone intermediates.

  • Fix 1 (The Moderator): Add FeSO₄ or Boric Acid to the reaction. These moderate the oxidation potential and reduce radical polymerization.

  • Fix 2 (The Sulfo-Mix): Do not mix everything at once. Pre-mix the amine and acid. Heat to 100°C. Add the oxidant/glycerol mixture slowly via an addition funnel.

Module 2: Functionalization & Cross-Coupling

Once the core is built, functionalizing it is the next hurdle. The 1,7-naphthyridine nitrogens are excellent ligands for Palladium, often killing catalytic cycles.

Visual Workflow: Synthesis Decision Matrix

SynthesisStrategy Start Target: 1,7-Naphthyridine CoreExists Is the core already synthesized? Start->CoreExists NoCore No: De Novo Synthesis CoreExists->NoCore No YesCore Yes: Functionalization CoreExists->YesCore Yes SubstPattern Substituent Pattern? NoCore->SubstPattern Friedlander Friedländer: Use 3-aminoisonicotinaldehyde + Ketone SubstPattern->Friedlander Complex/Aryl groups Skraup Skraup: Use 3-aminopyridine + Glycerol/Oxidant SubstPattern->Skraup Simple/H groups PosSelect Position Selection YesCore->PosSelect C2_Func C2/C8 Position: Use N-Oxide Activation PosSelect->C2_Func Direct C-H Func. Halogen Halogenated Precursor? PosSelect->Halogen Coupling Suzuki Suzuki/Sonogashira: REQUIRES bulky ligands (e.g., XPhos, S-Phos) Halogen->Suzuki Br/Cl present

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and desired substitution pattern.

Protocol C: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Issue: Catalyst poisoning by N-coordination.

Standard Pd(PPh3)4 often fails because the naphthyridine nitrogens displace the phosphine ligands.

Optimized Conditions:

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or S-Phos (10 mol%).

    • Why: These bulky, electron-rich biaryl phosphine ligands prevent the Pd center from coordinating to the naphthyridine nitrogen [2].

  • Base: K3PO4 (anhydrous). Avoid strong alkoxides if the ring is electron-deficient (risk of nucleophilic attack).

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).

  • Temperature: 100–110°C.

Protocol D: The N-Oxide "Magic Bullet" (C2-Functionalization)

Ref: Vertex AI Search Results [1.20]

Direct alkylation of the ring is difficult. A powerful workaround is the Boekelheide rearrangement or Grignard addition to the N-oxide.

  • Oxidation: Treat 1,7-naphthyridine with

    
    -CPBA (1.1 equiv) in DCM.
    
    • Note: The N7 nitrogen (less sterically hindered) usually oxidizes first.

  • Functionalization: React the N-oxide with a Grignard reagent (R-MgBr) followed by Ac2O or CuCl catalysis.

    • Mechanism:[1][2][3][4] The Grignard attacks the C2/C8 position, and elimination restores aromaticity.

Module 3: Purification & Analysis

The "Brick Dust" Phenomenon

1,7-Naphthyridines are often flat, rigid, and highly crystalline, making them insoluble in DCM or EtOAc ("Brick Dust").

Solubility Solutions:

  • Eluent Switch: Do not use MeOH/DCM if streaking occurs. Use DCM : MeOH : NH4OH (90:9:1) . The ammonia suppresses protonation of the pyridine rings by silica silanols.

  • Dissolution Solvent: For NMR, if CDCl3 fails, use TFA-d (Trifluoroacetic acid-d) or HFIP (Hexafluoroisopropanol).

  • Recrystallization: Acetonitrile or Isopropyl Acetate are superior to Ethanol for obtaining X-ray quality crystals.

References

  • BenchChem. "Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives." BenchChem Technical Library. 5

  • De Jonghe, S., et al. "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold..."[6] Bioorganic Chemistry, 2021.[6] 6

  • BenchChem. "Technical Support Center: Skraup Synthesis of Naphthyridines." BenchChem Technical Library. 9

Sources

Optimization

Technical Support Center: Regiocontrol in Friedländer Synthesis of 1,8-Naphthyridines

Current Status: Operational Support Tier: Level 3 (Advanced Application Science) Topic: Managing Regioisomer Formation & Optimization Audience: Medicinal Chemists, Process Chemists The Mechanistic Core: Kinetic vs. Therm...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Science) Topic: Managing Regioisomer Formation & Optimization Audience: Medicinal Chemists, Process Chemists

The Mechanistic Core: Kinetic vs. Thermodynamic Control

The Friedländer synthesis of 1,8-naphthyridines involves the condensation of 2-aminonicotinaldehyde with an enolizable ketone.[1] When using asymmetric ketones (e.g., 2-butanone), two regioisomers are possible. Understanding the competition between the kinetic pathway (attack at the less hindered


-methyl) and the thermodynamic pathway  (attack at the more substituted 

-methylene) is critical for purity.
Visualizing the Bifurcation

The following diagram illustrates the decision points determining which isomer dominates.

FriedlanderMechanism Start 2-Aminonicotinaldehyde + Asymmetric Ketone (e.g., 2-Butanone) Condition_Base Condition A: Specific Base Catalysis (e.g., TABO, Pyrrolidine) Start->Condition_Base Steric Control Condition_Acid Condition B: Acid Catalysis / High T (Thermodynamic Control) Start->Condition_Acid Reversibility Enolate_Kinetic Kinetic Enolate/Enamine (Less Hindered Methyl) Condition_Base->Enolate_Kinetic Fast Deprotonation Enolate_Thermo Thermodynamic Enol (More Substituted Methylene) Condition_Acid->Enolate_Thermo Stable Enol Formation Aldol_Kinetic Aldol Condensation at C-Methyl Enolate_Kinetic->Aldol_Kinetic Aldol_Thermo Aldol Condensation at C-Methylene Enolate_Thermo->Aldol_Thermo Prod_Linear Product A (Linear-type) 2-Ethyl-1,8-naphthyridine (Major via Kinetic) Aldol_Kinetic->Prod_Linear Cyclization - H2O Prod_Angular Product B (Angular-type) 2,3-Dimethyl-1,8-naphthyridine (Major via Thermodynamic) Aldol_Thermo->Prod_Angular Cyclization - H2O

Caption: Mechanistic bifurcation in Friedländer synthesis. Base catalysis (specifically cyclic amines) typically favors the kinetic product (2-substituted), while acid catalysis or high temperatures shift equilibrium toward the thermodynamic product (2,3-disubstituted).

Troubleshooting Guide (Q&A)

Scenario A: "I am getting a 60:40 mixture of regioisomers."

Diagnosis: Your reaction conditions are likely allowing partial equilibration between the kinetic and thermodynamic enolates. This is common with simple hydroxide bases (KOH, NaOH) or unoptimized thermal heating.

  • Corrective Action 1 (Favoring 2-Substituted/Kinetic): Switch to a cyclic secondary amine catalyst .

    • Why? Pyrrolidine derivatives (specifically TABO) form enamines that are sterically sensitive, overwhelmingly favoring the less hindered methyl position [1].

    • Protocol Adjustment: Use slow addition of the ketone to the reaction mixture to keep its concentration low, preventing self-aldol side reactions and enforcing kinetic control.

  • Corrective Action 2 (Favoring 2,3-Disubstituted/Thermodynamic): Switch to Acid Catalysis (e.g., p-TsOH or Lewis Acids like In(OTf)₃).

    • Why? Acid catalysis facilitates reversible Schiff base formation and enolization. The reaction will equilibrate to the most stable alkene intermediate (the more substituted one) prior to irreversible cyclization [2].

Scenario B: "My yield is low (<40%), even though regioselectivity is decent."

Diagnosis: The Friedländer reaction releases two equivalents of water. Accumulation of water can inhibit the dehydration steps or hydrolyze the imine intermediate.

  • Solution: Implement Water Management .

    • Chemical:[1][2][3][4][5][6][7][8][9][10][11] Add molecular sieves (4Å) or use anhydrous solvents.

    • Physical: If using a solvent like toluene, use a Dean-Stark trap.

    • Catalytic:[1][4][5][7][9][12][13][14] Switch to a Lewis Acid catalyst like Cerium(III) Chloride (

      
      ) or Indium(III) Triflate (
      
      
      
      ). These are water-tolerant and can activate the carbonyl even in hydrated media [3].
Scenario C: "I need to avoid toxic organic solvents."

Diagnosis: Green chemistry requirement.

  • Solution: Use Choline Hydroxide (ChOH) in Water .[1][6][9][12]

    • Why? ChOH acts as a basic ionic liquid catalyst. Surprisingly, water as a solvent often accelerates this specific condensation due to hydrophobic effects forcing the organic reactants together ("on-water" effect) [4].

Optimization Protocols

Protocol A: High Regioselectivity for 2-Substituted Naphthyridines (Kinetic Control)

Best for: Ensuring reaction at the methyl group of methyl alkyl ketones.

  • Reagents: 2-Aminonicotinaldehyde (1.0 equiv), Ketone (1.2 equiv), TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) or Pyrrolidine (0.2 equiv).

  • Solvent: Ethanol or Toluene (Anhydrous).

  • Procedure:

    • Dissolve 2-aminonicotinaldehyde and catalyst in solvent at 60°C.

    • Crucial Step: Add the ketone dropwise over 1 hour via syringe pump.

    • Reflux for 4–8 hours.

  • Workup: Evaporate solvent; purify via flash chromatography (SiO₂, Hexane/EtOAc).

  • Expected Outcome: >90:10 ratio favoring the 2-substituted product.

Protocol B: Green Synthesis (Water-Mediated)

Best for: General synthesis, high yields, simple workup.

  • Reagents: 2-Aminonicotinaldehyde (1.0 equiv), Ketone (1.1 equiv), Choline Hydroxide (ChOH, 45 wt% in water, 5 mol%).

  • Solvent: Deionized Water (1.0 M concentration relative to aldehyde).

  • Procedure:

    • Mix aldehyde and ketone in water.[6][9][12]

    • Add ChOH catalyst.[1][6][9]

    • Stir at 50°C for 6 hours. (Note: Lower temperature prevents decomposition).

  • Workup: The product often precipitates. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate.

  • Validation: Check NMR. 2-Methyl product will show a singlet ~2.7 ppm; 2,3-dimethyl will show two singlets.

Comparative Data: Catalyst Impact on Regioselectivity

The following table summarizes how catalyst choice shifts the product distribution for the reaction of 2-aminonicotinaldehyde with 2-butanone.

Catalyst SystemCondition TypeMajor IsomerRegio-Ratio (Linear:Angular)Typical YieldRef
KOH / EtOH Basic (General)Linear~60 : 4075%[5]
Pyrrolidine / TABO Basic (Specific)Linear (Kinetic)96 : 4 82%[1]
p-TsOH / Toluene AcidicAngular~30 : 7065%[2]
In(OTf)₃ Lewis AcidAngular~10 : 9088%[3]
ChOH / Water Ionic LiquidLinear~70 : 3092% [4]
  • Linear: Attack at Methyl (C1 of ketone).

  • Angular: Attack at Methylene (C3 of ketone).

References

  • Dormer, P. G., Eng, K. K., Farr, R. N., et al. (2003).[7][15] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts." The Journal of Organic Chemistry, 68(2), 467–477.[7][15] Link

  • Friedländer, P. (1882).[2][3] "Ueber o-Amidobenzaldehyd."[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Yadav, J. S., Reddy, B. V. S., et al. (2004). "In(OTf)3-catalyzed Friedländer hetero-annulation: a mild and efficient synthesis of polysubstituted quinolines." Synthesis, 2004(14), 2381-2385. Link

  • Ghotekar, D. S., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 6(28), 18206–18214. Link

  • Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37. Link

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Scaffold: Reproducibility in 1,7-Naphthyridine Synthesis and Screening

Executive Summary The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere for quinolines and isoquinolines. Its utility spans from PIP4K2A kinase inhibition to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere for quinolines and isoquinolines. Its utility spans from PIP4K2A kinase inhibition to antitumor agents targeting Topoisomerase II . However, the reproducibility of its synthesis and biological characterization is frequently compromised by two factors: regio-isomeric contamination during cyclization and solubility-driven artifacts in biochemical assays.

This guide objectively compares the industry-standard Modified Friedländer Annulation against the emerging Microwave-Assisted One-Pot Cyclization , providing validated protocols to ensure data integrity.

Part 1: Synthetic Routes Comparison

The Challenge: Regiocontrol

Unlike the symmetric 1,5- or 1,8-naphthyridines, the 1,7-isomer possesses inherent asymmetry that complicates nucleophilic attacks and reductions. Classical methods often yield inseparable mixtures of 1,7- and 1,6-isomers or polymerized "tars" due to harsh acidic conditions.

Comparative Analysis: Classical vs. Modern

We compare the Modified Friedländer Annulation (Method A) , widely used for generating diverse libraries, against the Microwave-Assisted One-Pot Synthesis (Method B) , which prioritizes yield and purity.

FeatureMethod A: Modified FriedländerMethod B: Microwave-Assisted One-Pot
Mechanism Condensation of o-aminoaldehydes with ketonesMulti-component cyclization / HBr mediated
Key Precursor 2-aminopyridine-3-carbaldehyde (Unstable)2-cyano-3-pyridylacetonitrile (Stable)
Avg. Yield 18% – 40%65% – 78%
Reaction Time 12 – 24 Hours (Reflux)10 – 20 Minutes (Irradiation)
Purity Profile Moderate (Requires chromatography)High (Often crystallization only)
Scalability High (Gram to Kilogram)Low (Milligram to Gram, vessel limited)
Reproducibility Low : Precursor degrades rapidlyHigh : Single-step, closed system
Validated Protocol: Method B (Microwave-Assisted)

Recommended for rapid generation of analogs for SAR studies.

Reagents:

  • Ethyl-2-cyano-3-pyridylacetate (1.0 eq)

  • Hydrazine hydrate (excess)

  • Copper sulfate (oxidant)

  • Solvent: Ethanol/Water (1:1)

Workflow:

  • Cyclization: Irradiate ethyl-2-cyano-3-pyridylacetate in a sealed microwave vessel at 400W for 8 minutes.

  • Intermediate Isolation: The resulting 6-amino-8-bromo-1,7-naphthyridine precipitates. Filter and wash with cold ethanol.

  • Hydrazinolysis: Resuspend solid in ethanol with hydrazine hydrate. Irradiate at 300W for 4 minutes.

  • Oxidation: Add aqueous

    
     dropwise to the hydrazino-intermediate while stirring at RT. This aromatizes the ring to the final 1,7-naphthyridine core.
    
  • Purification: Extract with DCM. Recrystallize from hexane/EtOAc (No column chromatography required).

Synthesis Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on available starting materials and scale.

Synthesis_Decision_Tree Start Start: Target 1,7-Naphthyridine Scale_Check Required Scale? Start->Scale_Check Gram_Scale > 10 Grams Scale_Check->Gram_Scale Milli_Scale < 10 Grams (Library) Scale_Check->Milli_Scale Precursor_Check Is 2-aminopyridine-3-CHO available? Gram_Scale->Precursor_Check Method_B Method B: Microwave (One-Pot Cyclization) Milli_Scale->Method_B Method_A Method A: Friedländer (Classical Reflux) Precursor_Check->Method_A Yes Sub_Check Substituent Sensitivity? Precursor_Check->Sub_Check No (Synthesize Precursor) Sub_Check->Method_A Robust Groups Sub_Check->Method_B Avoid Acid/Base Extremes Acid_Sens Acid Sensitive Base_Sens Base Sensitive

Caption: Decision matrix for selecting between Friedländer and Microwave synthesis based on scale and precursor stability.

Part 2: Biological Testing Reproducibility

The Challenge: Assay Interference

1,7-Naphthyridines are planar, nitrogen-rich heterocycles. This physicochemical profile leads to two major reproducibility pitfalls in biological screening:

  • Aggregation: At concentrations >10 µM, these compounds often form colloidal aggregates that non-specifically sequester enzymes (false positives).

  • Fluorescence Quenching: The naphthyridine core can absorb in the UV-Vis region, interfering with readout signals in fluorescence-based kinase assays (e.g., ADP-Glo).

Critical Control Points

To ensure data integrity, the following "Self-Validating System" must be applied to every batch of compounds before biological release.

1. Solubility Triage (The "Nephelometry Check")

Before running an IC50 curve, measure kinetic solubility in the assay buffer (usually PBS + 1% DMSO).

  • Pass: Solubility > 50 µM.

  • Fail: Solubility < 10 µM (Risk of precipitation-driven false positives).

2. The Detergent Test

To rule out promiscuous aggregation, run the kinase assay with and without 0.01% Triton X-100.

  • Reproducible Result: IC50 remains constant (within 3-fold) in the presence of detergent.

  • Artifact: Activity disappears with detergent (indicates aggregation).

Assay Validation Workflow

Assay_Validation Compound Synthesized 1,7-Naphthyridine Solubility Solubility Check (Nephelometry) Compound->Solubility Fail_Sol Precipitate (Reformulate) Solubility->Fail_Sol <10µM Pass_Sol Soluble >50µM Solubility->Pass_Sol Assay_Main Primary Assay (e.g., ADP-Glo) Pass_Sol->Assay_Main Interference Interference Check (Auto-fluorescence) Assay_Main->Interference Detergent Detergent Test (+0.01% Triton) Assay_Main->Detergent Valid Validated Hit (True Positive) Interference->Valid No Signal Artifact PAINS/Artifact (False Positive) Interference->Artifact Signal Quenched Detergent->Valid Activity Retained Detergent->Artifact Activity Lost

Caption: Validation workflow to filter out solubility artifacts and PAINS (Pan-Assay Interference Compounds).

Part 3: References

  • Srivastava, K. P., et al. (2014). "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences. Link

  • Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Russian Chemical Reviews. Link

  • Wortmann, L., et al. (2021).[1] "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues." Royal Society Open Science. Link

  • Desai, N. C., et al. (2020). "Quinoline and Naphthyridine Derivatives: Current Status and Future Perspectives." Mini-Reviews in Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Metal-Chelating Properties of Naphthyridine Isomers

For researchers and professionals in drug development and materials science, the selection of a core heterocyclic scaffold is a critical decision that dictates the ultimate functionality of a molecule. Naphthyridines, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of a core heterocyclic scaffold is a critical decision that dictates the ultimate functionality of a molecule. Naphthyridines, a class of diazanaphthalenes, represent a privileged scaffold due to their rigid structure and the presence of nitrogen atoms that serve as potent metal coordination sites.[1][2][3] However, the six possible isomers of naphthyridine are not created equal. The geometric arrangement of the nitrogen atoms profoundly influences their ability to chelate metal ions, leading to distinct coordination chemistries and, consequently, different applications.

This guide provides an in-depth comparison of the metal-chelating properties of key naphthyridine isomers, offering field-proven insights into their behavior and the experimental methodologies used to characterize them.

The Decisive Role of Isomerism in Metal Chelation

The defining characteristic of a naphthyridine isomer's chelating ability is the spatial orientation of its two nitrogen atoms. This orientation dictates whether the isomer can act as a bidentate chelating ligand to a single metal center, a bridging ligand between two or more metal centers, or simply a monodentate ligand.

  • 1,8-Naphthyridine: The nitrogen atoms at the 1 and 8 positions are peri-positioned, facing each other across a bay-like region. This geometry is ideal for forming a stable, five-membered chelate ring with a single metal ion or, more commonly, for acting as a "binucleating" ligand that holds two metal centers in close proximity (typically 2-3 Å apart).[4][5][6] This unique property makes the 1,8-naphthyridine scaffold a cornerstone for designing bimetallic catalysts and probes for studying metal-metal cooperativity.[7][8][9]

  • 1,5-Naphthyridine: In this isomer, the nitrogen atoms are positioned opposite each other. Due to this geometry, they cannot bind to the same metal atom in a chelating fashion.[10] Instead, 1,5-naphthyridine excels as a rigid, linear bridging ligand or "linker" that can connect two different metal centers, facilitating the construction of coordination polymers and multimetallic arrays.[10][11]

  • 1,6-Naphthyridine: This isomer presents an intermediate case. While the parent molecule is not a classic chelator, the introduction of a donor group at the C8 position (adjacent to N1), such as a hydroxyl group, creates a highly effective bidentate chelating site. For example, 7-substituted 8-hydroxy-1,6-naphthyridines have been identified as potent chelators of divalent transition metals like Zn²⁺, Fe²⁺, and Cu²⁺.[12]

  • Other Isomers (e.g., 2,7- and 2,6-Naphthyridine): These isomers are less explored in coordination chemistry but are gaining attention. Like 1,5-naphthyridine, the nitrogen atoms are too distant for direct chelation. However, they serve as valuable scaffolds in medicinal chemistry, where the nitrogen atoms can form crucial hydrogen bonds or coordinate to metals within enzyme active sites.[3][13]

The logical relationship between isomer structure and coordination mode is visualized below.

G cluster_0 Naphthyridine Isomer cluster_1 Primary Coordination Mode 1,8-Napy 1,8-Naphthyridine Chelating Bidentate Chelating / Binucleating 1,8-Napy->Chelating Peri-positioned N atoms 1,5-Napy 1,5-Naphthyridine Bridging Bridging / Linker 1,5-Napy->Bridging Oppositely-positioned N atoms 1,6-Napy 1,6-Naphthyridine (functionalized) Functional Functional Group-Assisted Chelation 1,6-Napy->Functional Requires adjacent donor group (e.g., 8-OH)

Fig. 1: Isomer structure dictates primary coordination mode.

Comparative Analysis of Chelating Properties

The differences in coordination geometry translate into distinct affinities and selectivities for various metal ions. A summary of these properties is presented below.

IsomerPreferred Coordination ModeTypical Metal IonsKey Features & Applications
1,8-Naphthyridine Bidentate (Chelating), BinucleatingTransition metals (Cu, Rh, Pt, Zn, Co)[4][7][14]Holds two metals in close proximity; used in bimetallic catalysis, mimics metalloenzyme active sites.[4][7][8]
1,5-Naphthyridine Monodentate, Bidentate (Bridging)Ru(II), Eu(III), Group III metals (Al, Ga, In)[10][11][15]Acts as a rigid linker in polynuclear complexes; derivatives used in photoluminescent materials and pharmaceuticals.[10][15][16]
1,6-Naphthyridine Monodentate; Bidentate (Chelating) with functionalization (e.g., 8-hydroxy)Divalent transition metals (Zn²⁺, Fe²⁺, Cu²⁺), Cd(II)[12][17]Functionalized derivatives are potent metal chelators with applications as antiparasitic agents.[12]
2,7-Naphthyridine Monodentate, Bridging(Not extensively studied for coordination)Scaffold for kinase inhibitors, suggesting potential for metal coordination in biological systems.[13]

Experimental Methodologies: A Guide to Characterization

Quantifying the metal-chelating properties of a naphthyridine isomer is essential for its rational application. The choice of method depends on the specific information required, such as binding stoichiometry, stability constants (log K), and thermodynamic parameters.

Workflow for Determining Metal-Ligand Binding

The general workflow for characterizing these interactions is a self-validating system that proceeds from qualitative observation to quantitative analysis.

G prep 1. Preparation - Purify ligand & metal salt - Prepare stock solutions uv_vis 2. UV-Vis Titration - Determine stoichiometry (Job's Plot) - Estimate binding constant prep->uv_vis Initial Screening nmr 3. NMR Titration - Identify coordination sites - Calculate binding constant uv_vis->nmr Structural Confirmation itc 4. Isothermal Titration Calorimetry (ITC) - Directly measure ΔH, Kd, and n - Full thermodynamic profile nmr->itc Thermodynamic Validation analysis 5. Data Analysis - Global fitting of data - Determine stability constants (log K) itc->analysis

Fig. 2: Experimental workflow for characterizing metal chelation.
Protocol 1: Determining Stoichiometry and Stability Constant via UV-Vis Titration

This technique is a robust and accessible method for studying complexation reactions that involve a change in the electronic absorption spectrum of the ligand upon metal binding.

Causality: The binding of a metal ion to the naphthyridine's nitrogen atoms alters the electronic environment of the chromophore, leading to predictable shifts in the UV-Vis spectrum (either hypsochromic or bathochromic). The magnitude of this change is proportional to the concentration of the formed complex.

Step-by-Step Methodology:

  • Preparation:

    • Accurately prepare stock solutions of the naphthyridine ligand and the metal salt (e.g., Cu(ClO₄)₂, ZnCl₂) in a suitable solvent (e.g., acetonitrile, methanol, or buffered aqueous solution). The solvent must dissolve both species and not coordinate strongly to the metal.

    • Ensure the ligand is of high purity to avoid interference from impurities.

  • Titration Experiment:

    • Place a fixed concentration of the ligand solution (e.g., 2 mL of 50 µM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum (200-500 nm).

    • Incrementally add small aliquots (e.g., 2-10 µL) of the concentrated metal salt solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate (typically 1-2 minutes) before recording a new spectrum.

    • Continue until no further significant spectral changes are observed, indicating saturation of the ligand.

  • Data Analysis (Stoichiometry - Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the ligand and metal, keeping the total molar concentration constant.

    • Measure the absorbance at a wavelength where the complex absorbs maximally.

    • Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The peak of the resulting plot indicates the stoichiometry of the complex (e.g., a peak at 0.5 corresponds to a 1:1 complex; at 0.66 corresponds to a 1:2 M:L complex).

  • Data Analysis (Stability Constant):

    • Plot the change in absorbance at a specific wavelength against the total concentration of the metal ion.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1, 1:2) using non-linear regression software (e.g., Origin, SciPy) to calculate the association or stability constant (K).

Protocol 2: Potentiometric Titration for Stability Constant Determination

This method, as used for determining the stability constants of 1,6-naphthyridine complexes, is highly accurate for proton-dependent equilibria.[17]

Causality: The chelation of a metal ion by a ligand displaces protons, causing a change in the solution's pH. By titrating this system with a strong base and monitoring the pH, one can calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[17][18]

Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter with standard buffer solutions.

  • Ligand Protonation: Titrate a solution of the protonated ligand (e.g., naphthyridine in dilute HClO₄) with a standardized strong base (e.g., NaOH) at constant ionic strength. This allows for the calculation of the ligand's pKa values.

  • Complexation Titration: Perform the same titration in the presence of a known concentration of the metal salt. The metal ion will compete with protons for the ligand, causing the titration curve to shift.

  • Data Analysis (Bjerrum Method):

    • From the titration curves, calculate the average number of ligands bound per metal ion (n̄) at each pH value.

    • Calculate the free ligand concentration ([L]) at each point.

    • Plot n̄ versus p[L] (where p[L] = -log[L]) to generate a formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, at n̄ = 0.5, p[L] = log K₁.

Conclusion

The isomeric form of a naphthyridine is not a trivial detail; it is the primary determinant of its metal-chelating behavior. 1,8-naphthyridine is the preeminent choice for creating bimetallic systems due to its binucleating pocket. In contrast, 1,5-naphthyridine serves as an excellent structural linker for building larger, well-defined molecular architectures. Finally, isomers like 1,6-naphthyridine demonstrate the power of synthetic functionalization, where an appended donor group can unlock potent chelating abilities. A thorough understanding of these structure-property relationships, validated by robust experimental characterization, is paramount for the successful design of next-generation catalysts, therapeutics, and advanced materials.

References

  • Benchchem. The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand in Complex Formation.
  • Chem-Impex. 1,5-Naphthyridine.
  • ACS Publications. 1,5-Naphthyridine As a New Linker for the Construction of Bridging Ligands and Their Corresponding Ru(II) Complexes | Inorganic Chemistry. Published June 16, 2009.
  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF.
  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Published October 9, 2021.
  • eScholarship.org. Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands.
  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Published July 31, 2020.
  • Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Published October 9, 2021.
  • OUCI. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • NTU scholars. Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3 (Tris. Published December 18, 2008.
  • PubMed. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Published August 15, 2015.
  • ACS Publications. Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines.
  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Published October 16, 2025.
  • Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. Published July 27, 2018.
  • Chemical Papers. Complexes of l,6-benzo|A]naphthyridine with copper(II) and cadmium(II) and their stability constants.
  • Heterobimetallic Pt(II) Complexes Supported by 1,8‐Naphthyridine Ligands Confirm the Rotation of C6F5 Groups about the Pt−C.
  • PubMed. Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Published September 15, 2020.
  • ACS Publications. Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands | Accounts of Chemical Research. Published September 2, 2020.
  • Wikipedia. 1,8-Naphthyridine.
  • ACS Publications. Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3 (Tris(8-hydroxyquinolate)aluminum) and Their Versatile Applications for Organic Light-Emitting Diodes | Journal of the American Chemical Society. Published December 18, 2008.
  • PMC. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Published December 2, 2022.
  • NIH PMC. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Published January 4, 2024.
  • DU Chem. Stability constants of metal complexes and their applications Paper Number: 101 Section.
  • PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • ACS Publications. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes | Organometallics. Published December 2, 2022.
  • Organic & Biomolecular Chemistry (RSC Publishing). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent.
  • Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst.
  • eScholarship.org. Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 8-Hydroxy-1,7-naphthyridine-2-carboxylic acid

[1][2] Executive Summary & Chemical Profile[1][2][3][4] 8-Hydroxy-1,7-naphthyridine-2-carboxylic acid is a specialized heterocyclic building block, primarily utilized in the synthesis of bioactive scaffolds for kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

8-Hydroxy-1,7-naphthyridine-2-carboxylic acid is a specialized heterocyclic building block, primarily utilized in the synthesis of bioactive scaffolds for kinase inhibitors, antibacterial agents (analogous to nalidixic acid derivatives), and HIV integrase inhibitors.[1][2]

As a research-grade intermediate, specific toxicological data is often limited compared to commercial drugs.[1][2] Therefore, this guide adopts a "Universal Precaution" approach, extrapolating hazards from its functional groups (naphthyridine core, carboxylic acid, phenolic hydroxyl) to ensure maximum safety without hindering experimental workflows.[1][2]

Chemical Identity & Physicochemical Context
PropertyDetailImplication for Handling
Chemical Class Naphthyridine derivativePotential nitrogenous base activity; amphoteric nature.[1][2]
Functional Groups -COOH (Acidic), -OH (Phenolic), N-heterocycleZwitterionic potential : Solubility may be pH-dependent.[1][2] Likely poor solubility in neutral water; soluble in DMSO or dilute base.[1][2]
Physical State Solid (Powder/Crystalline)Dust Hazard : High risk of inhalation exposure during weighing.[1][2]
Molecular Weight ~190.16 g/mol Moderate molecular weight; non-volatile.[1][2]

Risk Assessment & Hazard Identification (SAR Analysis)[1][2]

Note: In the absence of a substance-specific GHS monograph, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous 1,7-naphthyridines and carboxylic acids.

Core Hazards[1][2]
  • Respiratory Irritation (H335): The fused ring system combined with acidic functionality poses a significant risk to mucous membranes if dust is inhaled.[1][2]

  • Serious Eye Damage/Irritation (H318/H319): The carboxylic acid moiety is a proton donor capable of causing immediate ocular pH shifts, leading to irritation or corneal opacity.[1][2]

  • Skin Sensitization (Potential H317): Naphthyridine derivatives have been linked to delayed hypersensitivity reactions.[1][2] Treat as a potential sensitizer.[1][2]

Signal Pathways & Biological Impact

The diagram below illustrates the potential biological interaction pathways if exposure occurs, emphasizing the need for specific barriers.

HazardPathways cluster_exposure Exposure Route cluster_effect Biological Impact Inhalation Inhalation (Dust) Mucosa Mucosal Irritation (pH Shift) Inhalation->Mucosa H335 Dermal Dermal Contact Sensitization Haptenization (Immune Response) Dermal->Sensitization H317 (Potential) Ocular Ocular Contact Corneal Corneal Opacity (Acid Burn) Ocular->Corneal H318

Figure 1: Potential biological impact pathways based on functional group analysis.[1][2]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to a task-based selection criteria designed to prevent specific failure modes (e.g., glove permeation by DMSO solutions).[1][2]

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory N95 / P2 (Minimum) Why: The solid is likely a fine powder.[1][2] Static charge can disperse particles during weighing.[1][2] Upgrade: Use a PAPR or N100 if handling >10g outside a fume hood.[1][2]
Dermal (Hands) Double Nitrile (0.11 mm) Why: Naphthyridines are organic bases.[1][2] Layering: Wear two pairs. If dissolving in DMSO or DMF , use specific Silver Shield/Laminate under-gloves, as nitriles are permeable to these solvents.[1][2]
Ocular Chemical Goggles Why: Safety glasses are insufficient for powders that can drift around side shields.[1][2] Goggles provide a seal against acidic dust.[1][2]
Body Lab Coat (Tyvek preferred) Why: Cotton coats absorb chemicals.[1][2] Tyvek provides a barrier against dust and minor splashes.[1][2]

Operational Protocols: Step-by-Step Handling

Phase A: Weighing & Transfer (Critical Control Point)

Risk: Generation of airborne dust.[1][2]

  • Engineering Control: All weighing MUST be performed inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1][2]

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weigh boat.[1][2] Naphthyridine carboxylic acids often carry static charges, causing "jumping" of the powder.[1][2]

  • Transfer: Do not pour from the stock bottle. Use a clean, disposable spatula to transfer small amounts to a pre-tared vial.[2]

  • Decontamination: Immediately wipe the balance area with a moist tissue (water/surfactant) to capture invisible dust residues.[1][2]

Phase B: Solubilization & Reaction Setup

Risk: Splash and unexpected exotherms.[1][2]

  • Solvent Selection:

    • Preferred: DMSO, DMF, or 1M NaOH (forms the soluble sodium salt).[1][2]

    • Avoid: Neutral water (poor solubility may lead to suspension/clumping).[1][2]

  • Dissolution Protocol:

    • Add solvent slowly to the solid.[1][2]

    • Vortexing: Keep the vial capped tightly.[1][2] Do not sonicate open vessels.[2]

    • Acid/Base Note: If neutralizing with base (e.g., NaHCO3), expect CO2 evolution.[1][2] Vent frequently to prevent pressure buildup.[1][2]

Phase C: Waste Disposal Workflow

Do not mix with general organic waste if the stream is incompatible with acids.[1][2]

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid Waste (Contaminated Wipes/Vials) State->Solid Solid Liquid Liquid Waste State->Liquid Solution BinSolid Solid Hazardous Waste Bin (Double Bagged) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated Waste (DCM, Chloroform) SolventCheck->Halogen Chlorinated NonHal Non-Halogenated Waste (DMSO, MeOH, Acetone) SolventCheck->NonHal Organics Aqueous Aqueous Waste (Adjust pH 5-9) SolventCheck->Aqueous Water/Buffer

Figure 2: Waste stream decision logic ensuring regulatory compliance.[1][2]

Emergency Response Procedures

Spill Management (Small Scale < 5g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles, double gloves, and N95 mask.[1][2]

  • Contain: Cover the spill with a wet paper towel (to prevent dust dispersal).[1][2] Do not dry sweep.[1][2]

  • Clean: Wipe up the wet material.[2] Clean the surface with 1M Sodium Bicarbonate (neutralizes the carboxylic acid) followed by water.[1][2]

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][2][3] Lift eyelids.[1][2] The carboxylic acid group can cause rapid damage; immediate irrigation is vital.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol (increases permeability).[1][2]

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), seek medical attention.

References

  • PubChem. 1,8-Naphthyridine-2-carboxylic acid (Analogous Compound Safety Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[1][2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] U.S. Department of Labor.[1][2] Available at: [Link]

Sources

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